4-Chloro-2-piperazin-1-yl-benzothiazole
Description
Historical Context and Significance of Benzothiazole (B30560) in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, has been a subject of interest in medicinal chemistry for decades. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. beilstein-journals.orgnih.gov The versatility of the benzothiazole nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. nih.gov This has led to the development of several clinically used drugs containing the benzothiazole core, highlighting its importance as a privileged structure in drug design. nih.gov
Role of Piperazine (B1678402) Moiety as a Privileged Scaffold in Drug Design
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry. It is often referred to as a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.gov The presence of two nitrogen atoms imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to modulate lipophilicity. researchgate.net These characteristics are crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). The piperazine moiety is a key component in numerous approved drugs across various therapeutic areas. nih.gov
Rationale for Molecular Hybridization of Benzothiazole and Piperazine Moieties in Compound Design
The concept of molecular hybridization involves the covalent linking of two or more pharmacophores to create a single molecule with a multi-target profile or enhanced activity. The combination of the benzothiazole and piperazine scaffolds is a rational drug design strategy aimed at harnessing the beneficial properties of both moieties. nih.gov This approach can lead to the development of compounds with novel mechanisms of action or improved efficacy. For instance, the hybridization of these two structures has been explored in the design of multifunctional ligands for complex disorders like Alzheimer's disease, where targeting multiple pathological pathways is considered a promising therapeutic strategy. nih.gov The resulting hybrid molecules can potentially interact with a wider range of biological targets, leading to a more potent and synergistic therapeutic effect. nih.govnih.gov
Overview of 4-Chloro-2-piperazin-1-yl-benzothiazole as a Representative Research Subject
This compound serves as a pertinent example of the molecular hybridization strategy. This compound, with the chemical formula C₁₁H₁₂ClN₃S, incorporates the key structural features of both the benzothiazole and piperazine rings. smolecule.com Its structure is characterized by a benzothiazole core with a chlorine atom substituted at the 4th position and a piperazine ring attached at the 2nd position. smolecule.com This specific arrangement of atoms and functional groups makes it a subject of interest for researchers exploring new therapeutic agents. The compound is being investigated for its potential biological activities, particularly in the areas of infectious diseases and oncology. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-chloro-2-(piperazin-1-yl)-1,3-benzothiazole |
| Molecular Formula | C₁₁H₁₂ClN₃S |
| Molecular Weight | 253.76 g/mol |
| CAS Number | 69389-15-7 |
| Physical Form | Solid |
| Purity | 95% |
| Data sourced from Sigma-Aldrich. sigmaaldrich.com |
The following sections will provide a more detailed exploration of the research findings related to this specific compound, focusing on its synthesis and biological activities as reported in scientific literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBXITPMENARIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Piperazin 1 Yl Benzothiazole and Its Derivatives
Established Synthetic Pathways for Benzothiazole-Piperazine Conjugates
The traditional synthesis of benzothiazole-piperazine conjugates, including the specific compound 4-Chloro-2-piperazin-1-yl-benzothiazole, relies on several robust and well-documented chemical reactions. These pathways are foundational in heterocyclic chemistry.
Nucleophilic Substitution Reactions of Halogenated Benzothiazoles
A primary and direct method for synthesizing 2-piperazinyl-benzothiazole derivatives involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on the benzothiazole (B30560) ring with piperazine (B1678402). The chlorine atom at the 2-position of the benzothiazole ring is particularly susceptible to substitution by nucleophiles like piperazine.
For instance, the synthesis of 2-(1-piperazinyl)benzothiazole is achieved through the nucleophilic substitution of the chlorine atom in 2-chlorobenzothiazole (B146242) by piperazine. nih.gov This reaction is typically carried out in the presence of a weak base, such as sodium bicarbonate, in a suitable solvent like an aqueous solution of 2-propanol. nih.govresearchgate.net Similarly, to obtain the target compound, this compound, one would start with a di-halogenated precursor, such as 2,4-dichloro-benzothiazole, and react it with piperazine. The greater reactivity of the halogen at the 2-position allows for selective substitution. Another example involves the reaction of 3-chloro-2H-benzo[b] indexcopernicus.comnih.govthiazine 1,1-dioxide with 1-(prop-2-yn-1-yl)piperazine (B1601817) in dioxane with triethylamine (B128534) to form the key intermediate for further synthesis. nih.gov
This method is also applicable for creating more complex structures. For example, 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7,8-trimethoxyquinazoline is synthesized by heating 4-amino-2-chloro-6,7,8-trimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine in n-butanol with triethylamine. prepchem.com
Table 1: Examples of Nucleophilic Substitution for Benzothiazole-Piperazine Synthesis
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chlorobenzothiazole | Piperazine | Sodium bicarbonate, aq. 2-propanol | 2-(1-Piperazinyl)benzothiazole | nih.govresearchgate.net |
| 3-chloro-2H-benzo[b] indexcopernicus.comnih.govthiazine 1,1-dioxide | 1-(prop-2-yn-1-yl)piperazine | Triethylamine, Dioxane, 80 °C | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] indexcopernicus.comnih.govthiazine 1,1-dioxide | nih.gov |
| 4-amino-2-chloro-6,7,8-trimethoxyquinazoline | N-(1,4-benzodioxan-2-carbonyl)piperazine | Triethylamine, n-butanol, reflux | 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7,8-trimethoxyquinazoline | prepchem.com |
Acylation Strategies Involving Piperazine Moieties
Acylation reactions are a versatile strategy for modifying the piperazine ring once it is attached to the benzothiazole core, or for linking a piperazine unit to a benzothiazole moiety. This can be achieved in several ways. One common approach is the acylation of a pre-formed benzothiazole-piperazine conjugate. For example, 2-(piperazin-1-yl)benzo[d]thiazole can be acylated with bromoacetyl bromide in the presence of a base like triethylamine to yield an intermediate that can be further modified. nih.govresearchgate.net
Another strategy involves reacting a benzothiazole amine with an acyl chloride. For instance, a benzothiazole-2-amine can be reacted with 3-chloropropionyl chloride in 1,4-dioxane. nih.gov The resulting intermediate, containing a reactive chloro-propionyl group, can then be coupled with various substituted piperazines to generate a library of final products. nih.gov This coupling is often facilitated by a base such as sodium bicarbonate and a catalyst like sodium iodide. nih.gov The synthesis of various thiazole-piperazine derivatives has been accomplished through Boc deprotection and subsequent acylation of the piperazine with different carboxylic acids. mdpi.com
Table 2: Acylation Strategies in Benzothiazole-Piperazine Synthesis
| Benzothiazole Precursor | Acylating/Coupling Agent | Key Reaction Step | Resulting Structure | Reference |
|---|---|---|---|---|
| 2-(Piperazin-1-yl)benzo[d]thiazole | Bromoacetyl bromide | Base-assisted acylation of piperazine | Bromoacetylpiperazine intermediate | nih.govresearchgate.net |
| Benzothiazole-2-amine | 3-Chloropropionyl chloride | Acylation of benzothiazole amine | N-(Benzothiazol-2-yl)-3-chloropropionamide intermediate | nih.gov |
| Boc-protected piperazine-thiazole | Various carboxylic acids | Acylation of piperazine after deprotection | Library of arylaminothiazole-tethered piperazine compounds | mdpi.com |
| 2-Mercapto-nicotinonitrile derivatives | 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) | Nucleophilic substitution/acylation | Bis[thienopyridines] linked by a piperazine-dione bridge | acs.org |
Condensation and Cyclization Reactions for Benzothiazole Formation
The formation of the benzothiazole ring itself is a critical step. The most prevalent method is the condensation of an ortho-aminothiophenol with a carbonyl-containing compound, followed by cyclization and oxidation. researchgate.net This can involve various reagents such as aldehydes, ketones, carboxylic acids, or acyl chlorides. researchgate.netmdpi.com
For example, 2-substituted benzothiazoles can be synthesized by the condensation of o-aminothiophenol with aldehydes. indexcopernicus.comscientiaresearchlibrary.com This reaction can be catalyzed by a range of catalysts, including laccases, SnP₂O₇, or a mixture of H₂O₂/HCl, often under mild or green conditions. nih.govmdpi.com Similarly, condensation with carboxylic acids, often promoted by reagents like polyphosphoric acid (PPA) or triphenyl phosphite, yields 2-substituted benzothiazoles. nih.gov The Jacobsen cyclization, a radical cyclization of thiobenzanilides using potassium ferricyanide, is another effective strategy for forming the benzothiazole core. researchgate.net
Table 3: Common Condensation and Cyclization Reactions for Benzothiazole Synthesis
| Reactants | Catalyst/Reagent | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| o-Aminothiophenol + Aldehydes | Laccases, SnP₂O₇, H₂O₂/HCl, Zn(OTf)₂ | Varies (e.g., room temp, reflux) | Versatile and often high-yielding route to 2-substituted benzothiazoles. | nih.govmdpi.comscientiaresearchlibrary.com |
| o-Aminothiophenol + Carboxylic Acids | Polyphosphoric acid (PPA), P₄S₁₀ | Heating (e.g., 150-250 °C) | Effective for synthesizing 2-substituted benzothiazoles from acids. | mdpi.comnih.gov |
| Substituted Anilines + Potassium Thiocyanate | Bromine | Oxidative cyclization | Forms 2-aminobenzothiazole (B30445) derivatives. | researchgate.net |
| Thiobenzanilides | Potassium ferricyanide | Radical cyclization | Jacobsen cyclization for specific regioisomers. | researchgate.net |
Advanced and Novel Synthetic Approaches
Modern organic synthesis has introduced more sophisticated methods for creating benzothiazole derivatives, offering improvements in efficiency, selectivity, and molecular diversity.
Transition-Metal-Catalyzed Processes for Benzothiazole Derivatives
Transition-metal catalysis has become a cornerstone for the synthesis of complex heterocyclic systems, including benzothiazoles. These methods often involve C-S or C-N bond formation through cross-coupling reactions.
Palladium and copper catalysts are frequently employed. For instance, the intramolecular C-S bond formation via cross-coupling between an aryl halide and a thiourea (B124793) functionality can produce 2-aminobenzothiazoles. indexcopernicus.com Catalysts like RuCl₃ and Pd(OAc)₂ have been used for the intramolecular oxidative cyclization of N-arylthioureas to yield 2-aminobenzothiazoles and 2-(dialkylamino)benzothiazoles, respectively. nih.gov Copper-catalyzed methods are also prevalent, such as the reaction of 2-haloanilines with dithiocarbamates, where CuO proves to be an effective catalyst for bromoaniline substrates. nih.gov Another approach is the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. mdpi.com These catalyzed reactions often provide high yields and can be performed in one-pot procedures. nih.gov
Table 4: Transition-Metal-Catalyzed Syntheses of Benzothiazoles
| Reactants | Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| N-Arylthioureas | RuCl₃ | Intramolecular oxidative C-H/N-H annulation | 2-Aminobenzothiazoles | nih.gov |
| N-Aryl-N′,N′-dialkylthioureas | Pd(OAc)₂ | Intramolecular oxidative cyclization | 2-(Dialkylamino)benzothiazoles | nih.gov |
| 2-Bromoanilines + Dithiocarbamates | CuO | Intermolecular C-N/C-S coupling | 2-Aminobenzothiazoles | nih.gov |
| N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) complex | Intramolecular C(aryl)-S bond forming-cyclization | 2-Aryl or 2-alkyl-substituted benzothiazoles | indexcopernicus.com |
Click Chemistry Approaches for Hybrid Structures (e.g., Benzothiazole-Piperazine-Triazole)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for constructing complex molecular architectures by reliably joining different molecular fragments. beilstein-journals.org This methodology has been successfully applied to the synthesis of benzothiazole-piperazine-triazole hybrids. nih.govresearchgate.net
The general strategy involves preparing a benzothiazole-piperazine scaffold functionalized with either an azide (B81097) or a terminal alkyne. This precursor is then reacted with a complementary alkyne or azide to form a stable 1,4-disubstituted 1,2,3-triazole ring, thus linking the benzothiazole-piperazine unit to another molecular entity. nih.govresearchgate.netnih.gov
For example, a 2-(piperazin-1-yl)benzothiazole can be acylated with bromoacetyl bromide, and the resulting bromo-intermediate is converted to an azide using sodium azide. nih.govresearchgate.net This azide precursor then undergoes a 1,3-dipolar cycloaddition with various alkynes to generate the desired triazole hybrids. nih.govresearchgate.net These reactions are highly efficient and regioselective, providing high yields of the target compounds. nih.govbeilstein-journals.org Click chemistry has been utilized to create libraries of compounds for screening purposes, demonstrating its utility in drug discovery. nih.govrsc.org
Table 5: Synthesis of Benzothiazole-Piperazine-Triazole Hybrids via Click Chemistry
| Key Precursor | Reaction Partner | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | Dimethyl/diethylacetylene dicarboxylate | 1,3-Dipolar cycloaddition (CuAAC) | Forms a 1,4,5-trisubstituted-1,2,3-triazole ring. | nih.govresearchgate.net |
| Benzothiazole with propargyl bromide followed by arylazide | Arylazides | Cyclization to triple bond | Produces products with a 1,2,3-triazole motif. | mdpi.com |
| Alkyne-functionalized piperazine-benzo[b] indexcopernicus.comnih.govthiazine | Aryl azides / Aryl sulfonyl azides | Cu(I)-catalyzed azide-alkyne cycloaddition | Efficient synthesis of 1,2,3-triazole-piperazin-benzo[b] indexcopernicus.comnih.govthiazine 1,1-dioxides. | nih.gov |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzothiazole derivatives. scielo.br This technique utilizes microwave irradiation to heat the reaction mixture, which often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. ingentaconnect.comnih.gov The efficiency of microwave heating is particularly notable in polar solvents, which absorb microwave energy effectively, leading to rapid and uniform heating of the sample. nih.gov
The core synthesis of the 2-(piperazin-1-yl)benzothiazole scaffold typically involves the nucleophilic substitution of a leaving group (such as a chlorine atom) at the 2-position of the benzothiazole ring with piperazine. nih.gov For instance, the precursor 2-(piperazin-1-yl)benzothiazole can be prepared by reacting 2-chlorobenzothiazole with piperazine in the presence of sodium bicarbonate. nih.gov This foundational structure can then be further modified.
Microwave irradiation can be effectively applied to accelerate these coupling reactions. Research on related structures, such as 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] researchgate.netnih.govbenzothiazol-2(3H)-ones, has shown that microwave-assisted condensation using a solid support like neutral alumina (B75360) can reduce reaction times from several hours to just a few minutes. ingentaconnect.com In one study, a reaction that required 7 hours of conventional refluxing was completed in approximately 5 minutes under microwave irradiation at 900 W, with comparable yields. ingentaconnect.com
The synthesis of various benzothiazole derivatives has been successfully achieved using microwave-assisted, one-pot procedures. For example, the cyclocondensation of 2-aminothiophenols with aldehydes promoted by an oxidant like phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) under microwave irradiation provides a rapid route to benzothiazole libraries. ias.ac.in This demonstrates the versatility of microwave chemistry in constructing the core benzothiazole ring system, which can then be functionalized.
The table below summarizes representative findings from microwave-assisted synthesis of various benzothiazole derivatives, illustrating the significant rate enhancements and good-to-excellent yields achievable with this technology.
| Starting Materials | Reagents/Conditions | Product Type | Reaction Time | Yield | Reference |
| 2-Aminothiophenol (B119425), Aromatic Aldehydes | PIFA, CH₂Cl₂, Microwave | 2-Aryl-benzothiazoles | 2-5 min | 78-94% | ias.ac.in |
| 2-Aminobenzothiazole, 1-(Chloroalkyl)piperazines | Neutral Alumina, Microwave (900 W) | 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] researchgate.netnih.govbenzothiazol-2(3H)-one | ~5 min | Good | ingentaconnect.com |
| 2-Aminothiophenol, Hydroxy Aromatic Aldehydes | Ethanol, Microwave | Hydroxy substituted phenyl benzothiazoles | 3-5 min | 85-92% | scielo.br |
| 2-phenyl-4-benzylidene oxazol-5(4H)-One, 2-hydrazineyl benzo[d]thiazole | Glacial Acetic Acid, Microwave (300 W) | Benzothiazole derivatives with Imidazole moieties | 5-10 min | 70-85% | ijpbs.com |
Solid-Phase Synthesis Techniques for Derivative Libraries
Solid-phase synthesis (SPS) is a highly effective methodology for the production of large libraries of compounds for high-throughput screening. nih.gov This technique simplifies the purification process, as excess reagents and by-products are washed away from the product, which remains covalently bound to an insoluble solid support (resin). mdpi.com SPS has been successfully applied to the generation of libraries of complex heterocyclic molecules, including benzothiazole derivatives. mdpi.com
The strategy for building a library of derivatives of this compound can involve anchoring either the benzothiazole or the piperazine moiety to the solid support. A common approach involves the synthesis of a benzothiazole-containing building block that can be attached to the resin. For example, Fmoc-protected aminobenzoic acids can be converted into their corresponding 2-(aminophenyl)benzothiazole derivatives and then loaded onto a resin for subsequent peptide-like synthesis. mdpi.com
A general workflow for the solid-phase synthesis of a library of benzothiazole derivatives involves several key steps:
Resin Functionalization: A suitable resin (e.g., Wang resin, Rink amide resin) is chosen and functionalized with a linker.
Scaffold Attachment: A protected starting material, such as a derivative of 2-aminobenzenethiol or a pre-formed benzothiazole acid, is covalently attached to the resin.
Cyclization/Elaboration: The benzothiazole ring can be formed on the solid support, for instance, by reacting a resin-bound 2-aminothiophenol with a carboxylic acid derivative. Alternatively, a pre-formed benzothiazole scaffold is elaborated. For a library of this compound derivatives, a resin-bound 4-chloro-2-substituted-benzothiazole could be reacted with a diverse set of piperazine analogues.
Cleavage: The final products are cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), yielding the desired compounds in solution for purification and analysis.
This method allows for a "split-and-pool" strategy to rapidly generate thousands of distinct compounds. The feasibility of creating libraries based on a piperazine scaffold has also been demonstrated, where a piperazine-2-carboxylic acid scaffold was attached to a solid support and subsequently reacted with various sulfonyl chlorides, acid chlorides, and amines to produce a 160-member library with high average purity. nih.gov
The table below outlines a representative sequence for the solid-phase synthesis of a C-terminally modified benzothiazole peptide, illustrating the general principles that can be adapted for derivative libraries. mdpi.com
| Step | Description | Reagents & Conditions | Reference |
| 1. Resin Loading | An Fmoc-protected amino acid is attached to a 2-chlorotrityl chloride resin. | Fmoc-AA-OH, DIPEA, DCM | mdpi.com |
| 2. Fmoc Deprotection | The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the amino acid to allow for coupling. | 20% Piperidine (B6355638) in DMF | mdpi.com |
| 3. Coupling | A benzothiazole-containing carboxylic acid (e.g., 2-benzothiazolylacetic acid) is activated and coupled to the free amine on the resin-bound amino acid. | Benzothiazole-acid, HBTU, HOBt, DIPEA, DMF | mdpi.com |
| 4. Cleavage | The completed molecule is cleaved from the solid support. | TFA/TIS/H₂O (95:2.5:2.5) | mdpi.com |
Investigation of Ligand-Protein Binding Modes through Molecular Docking Studies
Molecular docking simulations have been instrumental in elucidating the binding modes of 2-piperazinyl-benzothiazole derivatives with various protein targets. These studies reveal that the benzothiazole and piperazine moieties are crucial for anchoring the ligands within the active sites of target proteins.
For instance, in studies of derivatives as acetylcholinesterase (AChE) inhibitors, the benzothiazole core is often observed orienting towards the catalytic active site (CAS) of the enzyme. nih.gov Simultaneously, the piperazine group, frequently substituted, engages with the peripheral anionic site (PAS). nih.gov This dual-binding capability is facilitated by a linker, such as a propanamide chain, which provides the appropriate length and flexibility to span the distance between the CAS and PAS. nih.gov Key interactions often include hydrogen bonds with residues like His440 and Ser286, cation-π interactions, and π-π stacking with aromatic residues such as Trp279 and Tyr334 at the PAS. nih.gov
Docking studies against other enzymes, like cyclooxygenase-2 (COX-2), also confirm that N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogues bind effectively within the enzyme's active site, which correlates with their observed in vivo activity. nih.gov Similarly, docking of related derivatives into the ATP-binding pocket of the epidermal growth factor receptor (EGFR) has shown interactions comparable to established inhibitors like erlotinib. mdpi.com
Table 1: Summary of Molecular Docking Interactions
| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Benzothiazole-piperazine | His440, Ser286, Trp279, Tyr334, Trp84 | Hydrogen Bonding, π-π Stacking, Hydrophobic |
| COX-2 | N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | - | Binding within active site |
| EGFR Kinase | Benzimidazole-based derivatives | - | Interactions similar to erlotinib |
Exploration of Dynamic Ligand-Target Behavior via Molecular Dynamics Simulations
To complement the static views provided by molecular docking, molecular dynamics (MD) simulations have been employed to study the conformational stability and dynamic behavior of benzothiazole-piperazine derivatives when bound to their targets. sci-hub.se MD simulations, often conducted over nanosecond timescales, help to validate the stability of the ligand-protein complex predicted by docking. sci-hub.se
These simulations can illustrate how the complex behaves in a more physiologically relevant, dynamic environment. For example, studies on related triazolo[4,3-a]pyrazine analogues complexed with their target enzyme used MD simulations to confirm the stability of the docking pose and identify the most prominent interactions throughout the simulation period. sci-hub.se Such analyses are crucial for confirming that the key interactions, like hydrogen bonds and hydrophobic contacts, are maintained over time, thus ensuring a stable and effective binding of the ligand.
Interactions with Specific Molecular Targets and Signaling Pathways
The 2-piperazinyl-benzothiazole scaffold serves as a foundation for inhibitors of a wide range of molecular targets, leading to the modulation of critical signaling pathways involved in various diseases.
Derivatives of benzothiazole and piperazine have demonstrated potent inhibitory activity against several key enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are primary targets in Alzheimer's disease therapy. Several benzothiazole-piperazine hybrids have been identified as potent inhibitors of both AChE and BChE. nih.gov For example, certain derivatives exhibit IC₅₀ values in the low micromolar range against AChE. nih.gov Kinetic studies have revealed a mixed-type inhibition mechanism, consistent with the dual binding at both the CAS and PAS observed in docking studies. nih.gov Some benzothiazolone derivatives show a preference for inhibiting BChE over AChE, with IC₅₀ values as low as 1.21 µM. mdpi.com
VEGFR-2 Kinase: The vascular endothelial growth factor (VEGF) signaling pathway is critical in angiogenesis, a process vital for tumor growth. Chlorinated benzothiadiazines, which are structurally related to the core compound, have been shown to inhibit angiogenesis by suppressing the phosphorylation of VEGFR-2. nih.gov This inhibition effectively halts VEGF-induced proliferation of endothelial cells. nih.gov
Monoamine Oxidase A/B (MAO-A/B): MAO enzymes are targets for treating depression and neurodegenerative diseases. Certain piperidine-derived compounds have been developed as dual inhibitors of BChE and MAO-B, with some exhibiting balanced, low micromolar inhibition of both enzymes. mdpi.com Benzothiazolone derivatives have also been evaluated for their inhibitory activity against MAOs. mdpi.com
Table 2: Enzyme Inhibitory Activities
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Benzothiazole-piperazine hybrid | Acetylcholinesterase (AChE) | 2.31 µM | nih.gov |
| Benzothiazolone derivative (M13) | Butyrylcholinesterase (BChE) | 1.21 µM | mdpi.com |
| Benzothiazolone derivative (M13) | Acetylcholinesterase (AChE) | 5.03 µM | mdpi.com |
| Piperidine derivative (15) | Monoamine Oxidase B (hMAO-B) | 4.3 µM | mdpi.com |
| Piperidine derivative (15) | Butyrylcholinesterase (hBChE) | 8.5 µM | mdpi.com |
The antiproliferative activity of this chemical family is often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).
Cell Cycle Arrest: Numerous derivatives have been shown to cause cell cycle arrest, predominantly at the G2/M phase, in various human cancer cell lines, including colorectal, lung, and breast cancer. mdpi.comnih.govnih.govresearchgate.net This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. mdpi.com For instance, a dispiropiperazine derivative was found to arrest SW480 human cancer cells at the G2/M phase, an effect confirmed by Western blot analysis showing changes in M-phase-specific proteins. researchgate.net
Apoptosis Induction: Following cell cycle arrest, these compounds often trigger apoptosis. This is evidenced by flow cytometry analysis showing an increase in apoptotic cells and by the modulation of key apoptosis-regulating proteins. nih.govmdpi.com Studies have shown that treatment with these derivatives can lead to the overexpression of pro-apoptotic proteins like p53 and Bax, and a decrease in the expression of anti-apoptotic proteins like Bcl-2. nih.gov
Table 3: Effects on Cellular Processes in Cancer Cell Lines
| Compound Class | Cell Line | Effect | Modulated Proteins |
|---|---|---|---|
| Ciprofloxacin-piperazine derivative | HCT116 (Colorectal), A549 (Lung) | G2/M Phase Arrest, Apoptosis | p53, Bax (upregulated); p21, Bcl-2 (downregulated) |
| Benz[f]indole-4,9-dione analog | A549 (Lung) | G2/M Phase Arrest, Apoptosis | Not specified |
| Dispiropiperazine derivative | SW480 (Colorectal) | G2/M Phase Arrest, Apoptosis, Necrosis | Not specified |
| Benzimidazole-oxadiazole derivative | MDA-MB-231 (Breast), A549 (Lung) | G1/G2 Phase Arrest, Apoptosis | Not specified |
The benzothiazole moiety is a well-established pharmacophore in the development of antimicrobial agents. While membrane perturbation is a common mechanism for many antimicrobial compounds, studies on some benzothiazole conjugates have highlighted DNA cleavage as a key part of their mechanism of action. nih.gov Experiments with circular plasmid DNA have shown that certain 4-thiazolidinone-benzothiazole conjugates can effectively cleave DNA, which provides strong evidence for their mode of lethality against microbes and correlates well with their minimum inhibitory concentration (MIC) values. nih.gov
A significant advancement in the fight against mycobacterial infections, including those caused by Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM), has been the identification of MmpL3 as a primary target for benzothiazole-based compounds. nih.govnih.gov MmpL3 is an essential inner membrane transporter responsible for exporting mycolic acids, which are fundamental components of the unique mycobacterial outer membrane. nih.gov
Inhibition of MmpL3 disrupts the synthesis of this protective layer, leading to bacterial death. Extensive medicinal chemistry efforts have led to the development of potent benzothiazole amides with excellent, specific activity against various mycobacteria, demonstrating MIC values in the sub-microgram per milliliter range. nih.gov The lipophilicity of these compounds appears to be a crucial factor for effective binding to the MmpL3 target. nih.gov
An In-depth Look at the Chemical Compound this compound
The following article provides a detailed examination of the chemical compound this compound, focusing on its molecular mechanisms of action and interactions with biological targets. The content adheres strictly to the specified outline, presenting scientifically accurate information based on available research.
Molecular Mechanisms of Action and Target Interactions
Receptor Binding Studies
Research into the structure-activity relationships of benzothiazole (B30560) derivatives has shed light on the determinants of their binding affinity for various receptors, including the serotonin (B10506) 5HT1A receptor. The 5HT1A receptor, a G-protein-coupled receptor, is a significant target in the development of therapeutic agents for neuropsychiatric disorders.
The piperazine (B1678402) ring is another critical pharmacophoric element for 5HT1A receptor interaction. The replacement of the piperazine ring with a piperidine (B6355638) ring in a related 4-chloro-benzothiazole derivative resulted in a two-fold decrease in binding affinity at the 5HT1A receptor. smolecule.com This underscores the importance of the specific nitrogen arrangement within the piperazine moiety for optimal receptor engagement.
The broader class of 1-(benzothiazol-2-yl)piperazine derivatives has been investigated for their affinity towards the 5HT1A receptor. However, these studies have often found that such compounds exhibit moderate to low affinity for this receptor subtype. mdpi.com This suggests that while the benzothiazole and piperazine scaffolds are present, other structural modifications are necessary to achieve high-affinity binding.
It is important to note that computational docking studies have been employed to predict the binding of this compound to various biological targets. These in silico methods can provide valuable hypotheses about potential interactions that can guide further experimental investigation.
Interactive Data Table: Receptor Binding Profile of Benzothiazole Analogs
Since specific binding data for this compound is not available, the following table presents qualitative and comparative data for related compounds to illustrate the structure-activity relationships discussed.
| Compound/Modification | Target Receptor | Effect on Binding Affinity | Reference |
| Introduction of a 4-chloro group to a benzothiazole derivative | 5HT1A Receptor | 7.9-fold increase | smolecule.com |
| Introduction of a 4-chloro group to a benzothiazole derivative | Serotonin Transporter (SERT) | Over 3-fold decrease | smolecule.com |
| Replacement of piperazine with a piperidine ring in a 4-chloro-benzothiazole derivative | 5HT1A Receptor | 2-fold decrease | smolecule.com |
| 1-(Benzothiazol-2-yl)piperazine derivatives (general) | 5HT1A Receptor | Moderate to low affinity | mdpi.com |
Computational Chemistry and in Silico Research
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine optimized geometry and to calculate various electronic properties that govern a molecule's stability, reactivity, and spectroscopic signatures. While specific DFT studies for 4-Chloro-2-piperazin-1-yl-benzothiazole are not extensively published, analysis of closely related benzothiazole (B30560) derivatives provides a clear framework for understanding its theoretical characteristics. scirp.orgnih.gov
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. scirp.org
In studies of benzothiazole derivatives, DFT calculations (commonly using the B3LYP functional with a 6-31+G(d,p) basis set) are used to determine these values. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For instance, DFT studies on various substituted benzothiazoles show that substituents significantly influence the HOMO-LUMO gap. scirp.org The calculated HOMO and LUMO energies are also used to understand charge transfer within the molecule. nih.gov
Table 1: Illustrative FMO Data for Benzothiazole Derivatives This table presents representative data from related compounds to illustrate the typical values obtained through DFT calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole | -6.71 | -1.54 | 5.17 |
| 2-Aminobenzothiazole (B30445) | -5.92 | -1.01 | 4.91 |
| 2-Hydroxybenzothiazole | -6.25 | -1.63 | 4.62 |
Molecular Electrostatic Potential (MEP) maps are color-coded diagrams that visualize the total electrostatic potential on the surface of a molecule. These maps are invaluable for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. scirp.org In an MEP diagram, red areas indicate negative electrostatic potential (electron-rich regions, e.g., near nitrogen or oxygen atoms), while blue areas denote positive potential (electron-poor regions). Green areas are neutral.
For the this compound scaffold, MEP analysis would likely show negative potential around the nitrogen atoms of the benzothiazole and piperazine (B1678402) rings, identifying them as potential sites for hydrogen bonding. The chlorine atom would also influence the charge distribution on the benzene (B151609) portion of the molecule. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity and stability. scirp.org
Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.
Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.
Electronegativity (χ) = (I + A) / 2 : The power of an atom or molecule to attract electrons.
Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution. It is half of the HOMO-LUMO gap.
Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω) = μ² / (2η) where μ is the electronic chemical potential (μ ≈ -χ): Measures the propensity of a species to accept electrons.
Table 2: Illustrative Reactivity Descriptors for a Benzothiazole Analog This table presents representative data from a related compound to illustrate typical values.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.92 |
| Electron Affinity (A) | 1.01 |
| Electronegativity (χ) | 3.46 |
| Chemical Hardness (η) | 2.45 |
| Chemical Softness (S) | 0.20 |
| Electrophilicity Index (ω) | 2.44 |
The piperazine ring typically adopts a stable chair conformation. In derivatives like this compound, the large benzothiazole substituent is expected to occupy an equatorial position to minimize steric hindrance. This conformational preference is critical as it dictates the three-dimensional orientation of the pharmacophoric groups and their ability to interact with biological targets.
Advanced Molecular Docking and Scoring Function Development
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of rational drug design, used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interaction.
Derivatives containing the benzothiazole-piperazine scaffold have been extensively studied via molecular docking against a variety of protein targets implicated in diseases like cancer, inflammation, and neurodegenerative disorders. semanticscholar.orgnih.govnih.gov These studies consistently show that the scaffold can effectively fit into active sites, forming key interactions.
Common findings from docking studies of benzothiazole-piperazine analogs include:
Hydrogen Bonding: The nitrogen atoms of the piperazine and benzothiazole moieties frequently act as hydrogen bond acceptors or donors with amino acid residues in the protein's active site. wjarr.com
Hydrophobic Interactions: The aromatic benzothiazole ring often engages in π-π stacking or other hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. biointerfaceresearch.com
Binding to Diverse Targets: The versatility of the scaffold allows it to be targeted to a wide range of enzymes and receptors. For example, derivatives have been docked into the ATP-binding site of protein kinases, the active site of cyclooxygenase-2 (COX-2), and the catalytic domain of topoisomerase II. semanticscholar.orgnih.govbiointerfaceresearch.com
The results of docking are quantified using scoring functions, which estimate the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction. These scores help prioritize which derivatives to synthesize for experimental testing. wjarr.com
Table 3: Examples of Molecular Docking Studies on Benzothiazole-Piperazine Scaffolds
| Derivative Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Hydrogen bonds with active site residues | nih.gov |
| Benzothiazole-thiazole hybrids | p56lck kinase | Interaction with hinge region and allosteric site | biointerfaceresearch.com |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II-DNA complex | Binding to DNA minor groove and protein complex | semanticscholar.org |
| Benzothiazole-piperazine hybrids | Acetylcholinesterase (AChE) | Inhibition of Aβ aggregation and AChE activity | nih.gov |
Predictive Modeling of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Before a compound can become a drug, it must possess suitable pharmacokinetic properties, collectively known as ADME. In silico ADME prediction is a critical step in early-stage drug discovery to filter out candidates that are likely to fail due to poor absorption, distribution, metabolism, or excretion. nih.gov
Various computational models are used to predict these properties based on the molecule's structure. For the this compound family, key predicted parameters often include adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govnih.gov
Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are:
Molecular Weight (MW) ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (nOHNH) ≤ 5
Hydrogen Bond Acceptors (nON) ≤ 10
Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and is used to predict oral bioavailability and blood-brain barrier penetration.
Studies on benzothiazole-piperazine-triazole hybrids show that these compounds generally comply with Lipinski's rules and exhibit favorable ADME profiles, suggesting good potential for oral bioavailability. nih.govresearchgate.net
Table 4: Representative Predicted ADME Properties for a Benzothiazole-Piperazine Analog This table presents a typical output from in silico ADME prediction tools for this class of compounds.
| Property | Predicted Value/Range | Significance |
|---|---|---|
| Molecular Weight (MW) | < 500 Da | Complies with Lipinski's rule |
| cLogP | 2.0 - 4.5 | Good lipophilicity, complies with Lipinski's rule |
| Hydrogen Bond Donors | 1 - 2 | Complies with Lipinski's rule |
| Hydrogen Bond Acceptors | 3 - 5 | Complies with Lipinski's rule |
| Topological Polar Surface Area (TPSA) | 50 - 90 Ų | Indicates good potential for oral absorption |
| Lipinski's Rule Violations | 0 | High drug-likeness score |
In Vitro Biological Activity Spectrum
Anticancer and Cytotoxic Activities in Cultured Cell Lines
Derivatives of the benzothiazole-piperazine core have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines.
Hepatocellular Carcinoma Cell Lines (e.g., Huh7, HepG-2)
Benzothiazole-piperazine derivatives have shown promising activity against liver cancer cells. nih.gov Studies indicate that certain aroyl substituted benzothiazole-piperazine compounds are active against the HUH-7 cancer cell line. nih.gov One pyridine-containing derivative exhibited a remarkable cytotoxic effect on HUH-7 cells, with a GI50 value of 3.1 µM. nih.gov Similarly, other derivatives have been tested against the HepG-2 cell line. nih.govnih.gov For instance, a dichlorobenzenesulfonamide-based piperazine (B1678402) benzothiazole (B30560) derivative demonstrated significant activity with a CC50 of 8 ± 2 µM against HepG-2 cells. nih.gov Another study found that a thiazole (B1198619) derivative, referred to as CP1, had an IC50 value of 11 µg/ml on HEPG2 cells. ekb.eg
Interactive Table: Anticancer Activity in Hepatocellular Carcinoma Cell Lines
Breast Cancer Cell Lines (e.g., MCF-7, T47D)
The cytotoxic potential of these compounds extends to breast cancer cell lines. Several benzothiazole-piperazine derivatives have been screened for activity against the MCF-7 cell line. nih.gov A pyridine-containing derivative showed a GI50 value of 9.2 µM against MCF-7 cells. nih.gov In a separate study, a thiazole derivative designated CP1 was evaluated against MCF-7 cells, displaying an IC50 value of 4.8 µg/ml. ekb.eg Furthermore, 2-(4-Aminophenyl)benzothiazoles, which are structurally related, show potent and selective antitumor activity against breast cancer cell lines like MCF-7. acs.org
Colorectal Cancer Cell Lines (e.g., HCT-116)
Significant in vitro activity has been observed against colorectal cancer cells. Benzothiazole-piperazine derivatives have demonstrated cytotoxic effects on the HCT-116 cell line. nih.gov A specific pyridine-containing derivative was found to be particularly potent, with a GI50 value of 7.9 µM against HCT-116 cells. nih.gov Another thiazole derivative, CP1, showed an IC50 of 4.7 µg/ml against the same cell line. ekb.eg Research into piperazine-based bis(thiazole) hybrids also identified compounds with promising cytotoxicity against HCT-116 cells. nih.gov
Interactive Table: Anticancer Activity in Breast and Colorectal Cancer Cell Lines
Other Neoplastic Cell Lines (e.g., Melanoma LOX IMVI, Gastric AGS, Glioblastoma U87, Cervix HeLa)
The anticancer evaluation of benzothiazole derivatives has included a variety of other cancer types. A substituted chlorophenyl oxothiazolidine-based benzothiazole showed effective anticancer activity against the HeLa cervical cancer cell line, with an IC50 value of 9.76 µM. nih.gov Another dichlorophenyl-containing chlorobenzothiazole demonstrated good anticancer activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM. nih.gov Additionally, a derivative of quinolone and piperazine, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10), exhibited antiproliferative activities against several central nervous system (CNS) cancer cell lines, including SNB-19 and U251 glioblastoma cells. mdpi.com
Antimicrobial Activities Against Pathogenic Strains
The benzothiazole scaffold is known for its antimicrobial properties, and derivatives incorporating a piperazine ring have been evaluated for their efficacy against various bacterial pathogens. smolecule.compsu.edu
Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Micrococcus luteus, Bacillus subtilis)
Studies have explored the antibacterial spectrum of 4-Chloro-2-piperazin-1-yl-benzothiazole derivatives. One study reported that a synthesized derivative showed good activity against Bacillus subtilis and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 500 µg/mL. smolecule.com However, another study that synthesized a series of 2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl) acetohydrazide derivatives found no significant activity against Staphylococcus aureus or Escherichia coli. arabjchem.orgresearchgate.net
In contrast, other research has identified potent antibacterial action in different derivatives. For example, certain benzothiazole derivatives linked to isatin (B1672199) showed excellent activity against E. coli (MIC = 3.1 µg/ml) and P. aeruginosa (MIC = 6.2 µg/ml). nih.gov Antipyrine-containing benzothiazole analogues demonstrated activity against Klebsiella pneumoniae with MIC values between 25–50 μg/ml. nih.gov Furthermore, novel Mannich bases with a piperazine moiety showed significant activity against Gram-positive bacteria, including Micrococcus and Bacillus species. researchgate.net Specifically against P. aeruginosa, some thiazolidin-4-one derivatives of benzothiazole were found to be highly active, with MIC values ranging from 0.09–0.18 mg/ml. nih.gov
Interactive Table: Antibacterial Activity of Benzothiazole-Piperazine Derivatives
Antifungal Efficacy (e.g., Candida albicans, Candida tropicalis, Candida krusei)
The benzothiazole scaffold is a key component in many compounds investigated for their antifungal properties. While direct studies on the antifungal activity of this compound against specific Candida species are not extensively documented in publicly available literature, the general class of benzothiazole derivatives has shown notable efficacy. For instance, studies on various 2-substituted benzothiazoles have demonstrated their potential to inhibit the growth of pathogenic fungi.
Research into related structures, such as benzothiazolyl-arylhydrazones, has revealed significant activity against various pathogens. Similarly, other heterocyclic systems incorporating piperazine have been identified as important pharmacophores in the development of new antifungal agents. For example, benzimidazole (B57391) and piperazine combinations have been explored, with some derivatives showing activity against Candida albicans comparable to the standard drug ketoconazole. The antifungal potential often depends on the specific substitutions on the benzothiazole and piperazine rings, which can influence the compound's ability to interact with fungal-specific targets.
Anti-inflammatory and Analgesic Potential
The benzothiazole nucleus is a common feature in molecules designed for their anti-inflammatory and analgesic properties. ijpp.com While specific in vitro data on this compound is limited, numerous studies on related derivatives highlight the potential of this chemical class.
Anti-inflammatory Activity: The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). For example, certain 2-substituted benzothiazole derivatives have been shown to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing inflammatory symptoms with a lower risk of gastrointestinal side effects. nih.gov In one study, 2-substituted benzothiazole derivatives were found to reduce levels of inflammatory mediators like NF-κB, COX-2, and inducible nitric oxide synthase (iNOS) in hepatocellular carcinoma cells. nih.gov
Analgesic Activity: The analgesic potential of benzothiazole-containing compounds has also been investigated. Studies on various guanidine (B92328) derivatives of benzothiazole have shown significant analgesic effects in animal models. ijpp.com The mechanism of action is often linked to the modulation of inflammatory pathways that contribute to pain signaling. The structure-activity relationship in these derivatives suggests that the nature and position of substituents on the benzothiazole ring are critical for analgesic efficacy. ijpp.com
Interactive Table: In Vitro Anti-inflammatory Activity of Representative Benzothiazole Analogs
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 |
| Celecoxib (Reference) | COX-2 | - | 15.44 |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 | - |
| NDGA (Reference) | 5-LOX | 2.46 | - |
Data sourced from a study on thiophene (B33073) derivatives, which share structural similarities with functionalized heterocycles under investigation. nih.gov
Antiviral Activities
The benzothiazole scaffold has been identified as a promising framework for the development of novel antiviral agents. nih.gov Derivatives of this class have been evaluated against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza viruses.
Anti-tubercular Activity against Mycobacterium tuberculosis Strains
The fight against tuberculosis has been significantly bolstered by the discovery of potent heterocyclic compounds, with benzothiazole-piperazine hybrids emerging as a particularly promising class. These compounds often target critical enzymes in Mycobacterium tuberculosis, such as the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall.
Although specific MIC values for this compound are not detailed in the available literature, closely related analogs have demonstrated potent anti-tubercular activity. For example, 2-butyl-4-chloroimidazole-based piperazine-thiosemicarbazone hybrids have shown significant efficacy against the H37Rv strain of M. tuberculosis, with some derivatives exhibiting MIC values as low as 3.13 μg/mL. nih.gov Another related compound, a 4-nitro-2,1,3-benzothiadiazole (B1293627) derivative, exhibited an MIC of 0.25 μg/mL against M. tuberculosis H37Rv. nih.gov
Interactive Table: In Vitro Anti-tubercular Activity of Related Compounds
| Compound Class | Strain | MIC (µg/mL) |
|---|---|---|
| 2-butyl-4-chloroimidazole based piperazine-thiosemicarbazone hybrids | M. tuberculosis H37Rv | 3.13 |
| 4-nitro-2,1,3-benzothiadiazole derivative | M. tuberculosis H37Rv | 0.25 |
This table presents data for compounds structurally related to this compound to indicate the potential of this chemical class. nih.govnih.gov
Other Noteworthy Biological Activities (e.g., Nitric Oxide Scavenging, Anti-urease Activity)
Beyond the aforementioned activities, the benzothiazole scaffold has been explored for other therapeutic applications, including nitric oxide (NO) scavenging and anti-urease activity.
Nitric Oxide Scavenging: Excessive production of nitric oxide is implicated in various inflammatory conditions. Compounds that can scavenge NO may have therapeutic potential. While direct NO scavenging data for this compound is not available, the broader class of benzothiazoles is being investigated for such properties.
Anti-urease Activity: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can be a valuable strategy for treating infections caused by these organisms. While specific studies on the anti-urease activity of this compound are lacking, the general class of benzothiazoles has been a focus of such research.
Advanced Analytical Methodologies for Compound Characterization and Detection in Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds by examining the interaction of electromagnetic radiation with the material. Each method provides unique insights into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of 4-Chloro-2-piperazin-1-yl-benzothiazole, distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the piperazine (B1678402) moiety are expected. The aromatic region would likely display complex multiplets for the three adjacent protons on the chlorinated benzene (B151609) ring. The piperazine ring protons typically appear as two separate broad signals due to the different electronic environments and potential conformational exchange. nih.govlew.ro The four protons adjacent to the benzothiazole ring would be deshielded compared to the four protons adjacent to the secondary amine (NH) group. The proton on the nitrogen of the piperazine ring itself would likely appear as a broad singlet that can be exchanged with D₂O.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes carbons of the benzothiazole core and the piperazine ring. The spectrum would show distinct signals for the nine carbons of the benzothiazole skeleton and the two unique sets of carbons in the piperazine ring. nih.govmdpi.com The chemical shifts of the benzothiazole carbons are influenced by the electron-withdrawing chlorine atom and the electron-donating piperazine group. mdpi.com The C2 carbon, attached to two nitrogen atoms, would appear at a significantly downfield shift. nih.gov
Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Features |
|---|---|---|---|
| Benzothiazole Aromatic Protons | 7.0 - 8.0 | 110 - 155 | Complex multiplet patterns due to spin-spin coupling. |
| Piperazine Protons (-CH₂-N-BTZ) | ~3.5 - 3.8 | ~50 - 55 | Broad signal, deshielded by attachment to the benzothiazole ring. |
| Piperazine Protons (-CH₂-NH) | ~2.9 - 3.2 | ~45 - 50 | Broad signal, appears more upfield. |
| Piperazine NH Proton | Variable (broad) | N/A | Signal position and intensity can vary with solvent and concentration. |
| Benzothiazole C2 Carbon | N/A | ~165-170 | Downfield shift due to attachment to three heteroatoms (S, N, N). nih.gov |
| Benzothiazole Aromatic Carbons | N/A | 110-155 | Shifts are influenced by the chloro- and piperazinyl substituents. |
| Piperazine Carbons | N/A | ~45-55 | Two distinct signals for the two non-equivalent methylene (B1212753) carbons. |
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. doi.org Key vibrational frequencies include N-H stretching from the piperazine moiety, aromatic and aliphatic C-H stretching, C=N and C=C stretching within the benzothiazole ring system, and C-N and C-S stretching vibrations. researchgate.net
Interactive Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Piperazine N-H | Stretch | 3250 - 3400 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperazine) | Stretch | 2850 - 2960 |
| Benzothiazole C=N/C=C | Ring Stretch | 1500 - 1600 |
| Piperazine C-N | Stretch | ~1250 |
| Benzothiazole C-S | Stretch | ~680 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular weight: 253.76 g/mol ), the mass spectrum would be expected to show a protonated molecular ion peak [M+H]⁺ at an m/z value of approximately 254.7. sigmaaldrich.com Due to the presence of a chlorine atom, a characteristic isotopic pattern (M+2 peak) with an intensity ratio of about 3:1 would be observed for the molecular ion cluster.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures. ethz.ch High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass. mdpi.commdpi.com Fragmentation patterns would likely involve the cleavage of the piperazine ring.
Interactive Table: Mass Spectrometry Data
| Technique | Information Provided | Expected Value for this compound |
|---|---|---|
| MS (EI/ESI) | Molecular Ion Peak | [M+H]⁺ ≈ 254.7 m/z |
| MS (EI/ESI) | Isotopic Pattern | Presence of [M+H+2]⁺ peak at ~256.7 m/z due to ³⁷Cl isotope. |
| HRMS (ESI-TOF) | Exact Mass | Calculated for [C₁₁H₁₃ClN₃S]⁺: 254.0513; found m/z should be within a few ppm. |
| MS/MS | Fragmentation | Cleavage of the piperazine ring, loss of C₄H₈N moieties. |
Electronic Absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems. Electron Spin Resonance (ESR) spectroscopy is a technique specific to species containing unpaired electrons, such as organic radicals or metal complexes. As this compound is a diamagnetic organic molecule, ESR spectroscopy is not a conventional method for its characterization. This technique would only become relevant if the compound were used as a ligand to form a paramagnetic metal complex, for which there is no information in the reviewed literature.
Chromatographic Separation and Detection Methods
Chromatographic methods are essential for separating the components of a mixture and are widely used to determine the purity and concentration of a compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically employed for molecules like this compound. Purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total area of all observed peaks detected, typically by UV absorption. amazonaws.com
For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then compared against this curve to determine its precise concentration. mdpi.com Method validation ensures the linearity, accuracy, precision, and sensitivity (LOD/LOQ) of the quantitative analysis. mdpi.com
Interactive Table: Representative HPLC Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Stationary phase for separating components based on hydrophobicity. mdpi.com |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% TFA) | Eluent to carry the sample through the column; gradient allows for efficient separation of impurities. amazonaws.com |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution of the separation. |
| Detection | UV Absorbance at 230 nm or 254 nm | Monitors the eluent for UV-absorbing compounds like benzothiazoles. mdpi.com |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar nature, GC can be employed for its analysis following derivatization to increase volatility or for the analysis of more volatile precursors or degradation products.
In research contexts, GC coupled with a mass spectrometer (GC-MS) is particularly valuable. scispace.com The GC separates compounds based on their boiling points and interaction with the stationary phase of the column, while the MS provides mass information for identification. For benzothiazole derivatives, a common approach involves using a capillary column, such as a DB-5MS, which has a stationary phase suitable for a wide range of semi-volatile organic compounds. scispace.com The temperature program of the GC oven is critical and is typically ramped to allow for the sequential elution of compounds. scispace.com For instance, a program might start at a lower temperature and gradually increase to over 250°C to ensure the elution of less volatile components. scispace.com
While direct analysis of this compound by GC might be challenging without derivatization, GC-MS is a key tool for identifying related impurities or starting materials in a synthesis sample. For example, the analysis of benzothiazole in various matrices has been successfully performed using GC-MS, demonstrating the technique's applicability to this class of compounds. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Benzothiazole Derivatives
| Parameter | Value/Condition | Source |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | scispace.com |
| Injector Temperature | 280°C | scispace.com |
| Oven Program | 120°C (3 min), ramp to 260°C at 6°C/min, then to 320°C at 8°C/min (hold 5 min) | scispace.com |
| Carrier Gas | Helium | ucdavis.edu |
| Detector | Mass Spectrometer (MS) | scispace.com |
| Ionization Mode | Electron Ionization (EI), 70 eV | scispace.com |
| Scan Range | m/z 50-500 | scispace.com |
Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Detection in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the selective and sensitive detection of a wide range of compounds, including those that are not amenable to GC analysis. For this compound, LC-MS/MS offers a direct route for its detection and quantification in complex research samples, such as biological matrices or reaction mixtures. nih.govresearchgate.net
The process begins with the separation of the target analyte by liquid chromatography, typically using a reversed-phase column like a C18. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. mdpi.comscienceasia.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with varying polarities. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like this compound, as it typically generates a protonated molecular ion [M+H]+. researchgate.net In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The detection of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of the compound at very low concentrations. nih.govmdpi.com For piperazine derivatives, LC-MS/MS methods have been developed with limits of detection in the low ng/mL range. nih.gov
Table 2: Representative LC-MS/MS Parameters for Piperazine and Benzothiazole Derivative Analysis
| Parameter | Value/Condition | Source |
| LC Column | Reversed-phase C18 | mdpi.comnih.gov |
| Mobile Phase A | 1 mM Ammonium Formate or 0.1% Formic Acid in Water | nih.govscienceasia.org |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | nih.govscienceasia.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Precursor Ion | [M+H]+ | researchgate.net |
| Product Ions | Compound-specific fragments | mdpi.com |
Sample Preparation and Extraction Techniques in Research Contexts
Effective sample preparation is crucial to remove interfering substances from the matrix and to concentrate the analyte before analysis, thereby improving the accuracy and sensitivity of the detection method.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. nih.gov The choice of the SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix. For a compound like this compound, which contains both a somewhat nonpolar benzothiazole ring and a basic piperazine moiety, a mixed-mode sorbent that combines reversed-phase and ion-exchange properties can be highly effective. nih.gov
The general SPE procedure involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte with a suitable solvent. For benzothiazole and benzotriazole (B28993) derivatives, SPE methods have been developed using polymeric sorbents, which have shown good retention and recovery. nih.govcapes.gov.br The elution is typically performed with an organic solvent, sometimes modified with a small amount of acid or base to disrupt the interactions between the analyte and the sorbent. nih.gov The efficiency of SPE can be high, with recovery rates often exceeding 70-90% for related compounds. nih.govnih.gov
Ultrasound-Assisted Solvent Extraction (UASE)
Ultrasound-assisted solvent extraction (UASE) is an efficient and often rapid method for extracting compounds from solid or semi-solid matrices. hielscher.com The technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, which leads to the disruption of cell walls (if applicable) and enhanced mass transfer of the analyte from the sample matrix into the solvent. hielscher.com
In a research context, UASE could be applied to extract this compound from various solid samples, such as in-process reaction materials or environmental solids. The choice of solvent is crucial and should be based on the solubility of the target compound. The extraction efficiency is influenced by several parameters, including sonication time, temperature, and the solvent-to-solid ratio. researchgate.netbohrium.com UASE is considered a green chemistry technique as it can often reduce extraction times and solvent consumption compared to traditional methods. mdpi.com While specific UASE methods for this compound are not detailed in the literature, the general principles are widely applicable to the extraction of various heterocyclic compounds. nih.gov
Future Directions and Emerging Research Avenues
Rational Design and Optimization of Novel 4-Chloro-2-piperazin-1-yl-benzothiazole Derivatives with Enhanced Selectivity
The principle of rational drug design is central to advancing the therapeutic potential of the this compound core structure. This approach involves making targeted chemical modifications to the lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. researchgate.netnih.gov Structure-activity relationship (SAR) studies on related benzothiazole (B30560) derivatives have provided a roadmap for such optimization. nih.govnih.gov
Key strategies for optimization include:
Modification of the Piperazine (B1678402) Moiety: The piperazine ring is a common pharmacophore in many biologically active compounds and offers a prime site for modification. nih.govnih.gov Introducing various substituents on the second nitrogen atom of the piperazine ring can significantly influence biological activity. For instance, the addition of substituted phenyl groups, acyl groups, or other heterocyclic rings can alter the compound's binding affinity and selectivity for specific targets. nih.govresearchgate.netnih.gov A study on benzothiazole-piperazine hybrids showed that incorporating different functional groups led to a range of anticancer activities. nih.gov
Substitution on the Benzothiazole Ring: While the parent compound is chlorinated at the 4-position, exploring other substitutions on the benzene (B151609) part of the benzothiazole ring could yield derivatives with improved properties. benthamscience.commdpi.com SAR studies have shown that the position and nature of substituents on the benzothiazole nucleus are critical for activity. benthamscience.com For example, introducing electron-donating or electron-withdrawing groups at different positions could modulate the electronic environment of the molecule, thereby affecting its interaction with biological targets.
Bioisosteric Replacement: The chlorine atom at the 4-position can be replaced with other chemical groups of similar size and electronic properties (bioisosteres), such as a fluorine atom or a trifluoromethyl group. nih.gov This strategy can enhance metabolic stability, improve membrane permeability, and fine-tune the compound's pharmacological profile. Research on similar structures has demonstrated that such substitutions can lead to compounds with potent and selective activity. nih.gov
The following table summarizes potential modification strategies based on findings from related benzothiazole derivatives.
| Modification Site | Proposed Chemical Change | Anticipated Outcome based on Related Compounds | Relevant Findings |
| Piperazine N-4 Position | Addition of substituted aryl, acyl, or heterocyclic moieties. | Altered target binding, enhanced potency, and modulated selectivity. | Benzothiazole-piperazine-1,2,3-triazole hybrids showed potent anticancer activity. nih.govresearchgate.net |
| Benzothiazole Ring | Introduction of various substituents (e.g., -F, -CF3, -OCH3) at positions 5, 6, or 7. | Improved selectivity and pharmacokinetic properties. | Substitution patterns on the benzothiazole ring are crucial for biological activity. benthamscience.commdpi.com |
| 4-Position Chlorine | Replacement with bioisosteres like -F or -CF3. | Enhanced metabolic stability and target affinity. | Halogen substitutions on the benzothiazole core significantly impact antitumor activity. acs.org |
These rational design approaches, guided by SAR data, are essential for optimizing the this compound scaffold to produce drug candidates with superior selectivity and therapeutic potential. ebi.ac.uk
Exploration of New Biological Targets and Mechanisms of Action
The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of compounds with diverse pharmacological activities. researchgate.netchemistryjournal.net While derivatives of this compound are noted for potential anticancer and anti-tubercular activities, the structural framework suggests a much broader therapeutic potential. nih.govchemistryjournal.net Future research should aim to explore novel biological targets and unravel new mechanisms of action.
Potential new therapeutic areas for investigation include:
Neurodegenerative Diseases: Certain benzothiazole-piperazine hybrids have been investigated as multifunctional agents for Alzheimer's disease by targeting cholinesterases and β-amyloid aggregation. nih.gov Given these precedents, derivatives of this compound could be screened against targets relevant to neurodegeneration.
Enzyme Inhibition: Benzothiazoles are known to inhibit various enzymes. For example, some derivatives are potent inhibitors of monoamine oxidase B (MAO-B), which is a target for Parkinson's disease. mdpi.com Others inhibit carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. nih.gov Screening campaigns could identify specific enzyme inhibitory profiles for novel derivatives.
Metabolic Disorders: Recently, 2-piperazinyl-benzothiazole derivatives were identified as potent and selective agonists for peroxisome proliferator-activated receptor δ (PPARδ), a target for treating metabolic syndromes like hypercholesterolemia. nih.gov This opens a significant new avenue for the this compound scaffold.
Antiviral and Antileishmanial Activity: The broad biological profile of benzothiazoles includes antiviral (anti-HIV) and antileishmanial activities. researchgate.netchemistryjournal.net Systematic screening against a panel of viruses and parasites could uncover previously unknown therapeutic applications. nih.gov
The table below outlines known targets for the broader benzothiazole class and suggests potential new targets for derivatives of this compound.
| Known Target Class for Benzothiazoles | Specific Examples of Targets | Potential New Therapeutic Area for this compound Derivatives | References |
| Protein Kinases | Various kinases involved in cancer cell signaling | Targeted cancer therapy | nih.gov |
| Enzymes | Monoamine Oxidase B (MAO-B), Carbonic Anhydrase, DprE1 (Tuberculosis) | Parkinson's disease, Glaucoma, Tuberculosis | nih.govmdpi.comnih.gov |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor δ (PPARδ) | Metabolic syndrome, Hypercholesterolemia | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | C-C Chemokine receptor 5 (CCR5) | HIV/AIDS | researchgate.net |
| Structural Proteins | Tubulin | Anticancer (via apoptosis induction) | rsc.org |
By systematically evaluating derivatives against a diverse set of biological targets, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. researchgate.net
Development of Advanced Computational Models for Predictive Pharmacology and Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby saving time and resources. orientjchem.org For the this compound series, developing advanced computational models can significantly accelerate the design and optimization process.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of synthesized this compound derivatives. ebi.ac.uk By correlating the structural features of the molecules with their measured biological activity, these models can predict the potency of novel, yet-to-be-synthesized analogs, guiding synthetic efforts toward more promising candidates. ebi.ac.uk
Molecular Docking: Docking studies can predict how these derivatives bind to the active sites of various biological targets. nih.govmdpi.commdpi.com For instance, docking simulations could be used to model the interaction of new analogs with targets like PPARδ, MAO-B, or various protein kinases. nih.govmdpi.com These simulations provide insights into the key molecular interactions (e.g., hydrogen bonds, π-π stacking) that are crucial for binding affinity and selectivity, guiding the rational design of more potent inhibitors or agonists. mdpi.com
Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new chemical scaffolds that fit the pharmacophore and are likely to be active.
ADME/Tox Prediction: In silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity are crucial for early-stage drug development. researchgate.net Applying these models to virtual derivatives of this compound can help filter out compounds with poor drug-like properties or potential toxicity issues before committing to their chemical synthesis. mdpi.comresearchgate.net
The integration of these computational tools provides a powerful framework for a more efficient and targeted drug discovery process, enabling researchers to prioritize the synthesis of compounds with the highest probability of success.
Integration of High-Throughput Screening with Synthetic Chemistry for Lead Identification
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target, making it a cornerstone of modern lead identification. agilent.com Integrating HTS with synthetic chemistry is a powerful strategy to explore the chemical space around the this compound scaffold and identify novel lead compounds.
This integrated approach involves several key steps:
Library Design and Synthesis: A focused combinatorial library of compounds would be designed based on the this compound core. Synthetic routes would be developed to allow for the efficient creation of a diverse set of analogs by varying the substituents at key positions, particularly on the piperazine ring. nih.govnih.gov The synthesis of such libraries often involves multi-step reactions that can be optimized for parallel synthesis. nih.govresearchgate.net
High-Throughput Screening (HTS): The synthesized library would then be screened against a panel of validated biological targets using automated HTS platforms. agilent.comnih.gov These targets could be selected based on the explorations described in section 8.2, including protein kinases, enzymes involved in metabolic or neurodegenerative diseases, and microbial targets. nih.govnih.gov
Hit Identification and Validation: The HTS campaign will identify "hits"—compounds that show activity against the target. These initial hits must then be validated through secondary assays to confirm their activity and rule out false positives or non-specific effects. nih.gov
Hit-to-Lead Optimization: Confirmed hits serve as the starting point for a "hit-to-lead" chemistry program. nih.gov This involves further rational design and synthesis, guided by the initial SAR data from the HTS and computational modeling, to improve the potency, selectivity, and drug-like properties of the hit compounds, ultimately leading to the development of a clinical candidate.
The table below illustrates a conceptual design for a combinatorial library based on the target compound for use in HTS.
| Core Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Example Library Size |
| 2-(Piperazin-1-yl)-benzothiazole | 4-Chloro (fixed) | Substituents on Piperazine N-4 (e.g., 50 different acyl groups, 50 different sulfonyl groups) | 100 compounds |
| 2-(Piperazin-1-yl)-benzothiazole | Substituents on Benzothiazole Ring (e.g., 10 different groups at position 4, 5, 6, or 7) | Substituents on Piperazine N-4 (e.g., 20 different benzyl (B1604629) groups) | 200 compounds |
This synergistic approach, combining the power of rapid screening with targeted synthetic chemistry, provides an efficient pathway for discovering novel and potent therapeutic agents derived from the this compound scaffold. upenn.educolumbia.edu
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-piperazin-1-yl-benzothiazole, and how can reaction conditions be systematically optimized?
The compound can be synthesized via Mannich reactions or cyclization protocols. For example, Mannich reactions involving piperazine derivatives and chloro-substituted precursors (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) have achieved yields up to 98% under specific conditions (N,N′-bis(methoxymethyl)diaza-18-crown-6 as a catalyst) . Cyclization using reagents like phosphorous oxychloride at 120°C is another viable route, as demonstrated for structurally analogous thiazole derivatives . Optimization involves:
- Temperature control : Elevated temperatures (120–140°C) improve cyclization efficiency.
- Catalyst selection : Crown ethers enhance nucleophilic substitution in Mannich reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
Q. How should researchers validate the structural integrity of this compound and its intermediates?
Characterization requires multi-modal spectral analysis:
- IR spectroscopy : Identify key functional groups (e.g., C-Cl at ~750 cm⁻¹, piperazine N-H stretches at ~3300 cm⁻¹) .
- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR, carbon environments in ¹³C NMR) .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S ratios .
Q. What safety precautions are critical during synthesis and handling?
The compound’s hazard profile includes skin/eye irritation (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) . Mitigation strategies:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid prolonged exposure to intermediates like chloroacetyl derivatives, which may release toxic gases (e.g., HCl) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations can model electrophilic substitution at the chloro or piperazine sites. For example:
- Electrophilic aromatic substitution : Chlorine’s electron-withdrawing effect directs reactivity to the benzothiazole ring.
- Piperazine flexibility : Conformational analysis (using PubChem 3D structures) reveals steric hindrance effects during derivatization .
- Docking studies : Predict binding affinities for biological targets by comparing with structurally similar compounds (e.g., triazole-thiazole hybrids) .
Q. How do researchers resolve contradictions in spectral data for piperazine-containing benzothiazoles?
Contradictions often arise from tautomerism or solvent effects. For example:
- Piperazine proton splitting : Variable ¹H NMR signals due to chair-to-chair inversion; use low-temperature NMR to "freeze" conformers .
- Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent effects .
- X-ray crystallography : Resolve ambiguities by determining solid-state structures, as done for related piperazine-pyrimidine derivatives .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield piperazine amines during chloro-substitution steps .
- Microwave-assisted synthesis : Reduce reaction times for thermally sensitive intermediates (e.g., hydrazine derivatives) .
- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) isolates polar byproducts .
Q. How can researchers design analogs to explore structure-activity relationships (SAR)?
- Bioisosteric replacement : Substitute chlorine with fluorophenyl groups (as in fluorobenzoyl-piperazine derivatives) to modulate lipophilicity .
- Heterocycle variation : Replace benzothiazole with benzimidazole or triazole rings to assess electronic effects on bioactivity .
- Piperazine modifications : Introduce substituents (e.g., methyl, acetyl) to alter steric bulk and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
